

# An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide

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## Compound of Interest

Compound Name: Tetrahydro-4H-thiopyran-4-one 1-oxide

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## Introduction

**Tetrahydro-4H-thiopyran-4-one 1-oxide** is a heterocyclic organic compound of growing interest in medicinal chemistry and drug development. As a sulfoxide derivative of the tetrahydro-4H-thiopyran-4-one scaffold, it serves as a versatile synthetic intermediate. The introduction of the sulfoxide group modifies the physicochemical properties of the parent molecule, influencing its polarity, solubility, and metabolic stability. This can be strategically utilized in prodrug design, where the sulfoxide may be reduced or oxidized in vivo to modulate biological activity. Recent research has highlighted the potential of related thiopyran S-oxides in the development of novel therapeutic agents, particularly in the context of anti-kinetoplastid drugs.<sup>[1]</sup> This technical guide provides a comprehensive overview of the nomenclature, chemical data, synthesis, and a potential mechanistic pathway of **Tetrahydro-4H-thiopyran-4-one 1-oxide**.

## Nomenclature and Chemical Identity

Proper identification of a chemical entity is fundamental for research and regulatory purposes. The nomenclature and Chemical Abstracts Service (CAS) number for **Tetrahydro-4H-thiopyran-4-one 1-oxide** are provided below.

Identifier	Value
Systematic Name	Tetrahydro-4H-thiopyran-4-one 1-oxide
CAS Number	17396-36-0
Molecular Formula	C5H8O2S
Molecular Weight	132.18 g/mol
InChI Key	CZSXIGLHRRJGPZ-UHFFFAOYSA-N

## Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data are crucial for the characterization and quality control of a compound. While experimental spectroscopic data for **Tetrahydro-4H-thiopyran-4-one 1-oxide** is not readily available in public databases, a mass spectrum has been documented.[2] For comparative purposes, the well-documented data for the parent compound, Tetrahydro-4H-thiopyran-4-one, is presented below.

Table 1: Physicochemical Properties

Property	Tetrahydro-4H-thiopyran-4-one
CAS Number	1072-72-6
Molecular Formula	C5H8OS
Molecular Weight	116.18 g/mol
Appearance	White to pale cream crystals or powder
Melting Point	59.0-65.0 °C
Boiling Point	218.7 °C at 760 mmHg
Solubility	Soluble in benzene, toluene, xylene, and various alcohols. Insoluble in water.

Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one (Parent Compound)

Spectroscopy	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 2.80-2.95 (m, 4H), 3.00-3.15 (m, 4H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 28.9, 46.9, 210.8
Infrared (KBr)	$\nu$ ( $\text{cm}^{-1}$ ): ~1710 (C=O stretch)
Mass Spectrometry (EI)	$m/z$ : 116 ( $\text{M}^+$ ), 87, 60, 55

## Experimental Protocols

The synthesis of **Tetrahydro-4H-thiopyran-4-one 1-oxide** is typically achieved through the controlled oxidation of its parent compound, Tetrahydro-4H-thiopyran-4-one.

### Protocol 1: Synthesis of **Tetrahydro-4H-thiopyran-4-one 1-oxide**

This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- Tetrahydro-4H-thiopyran-4-one
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel

#### Procedure:

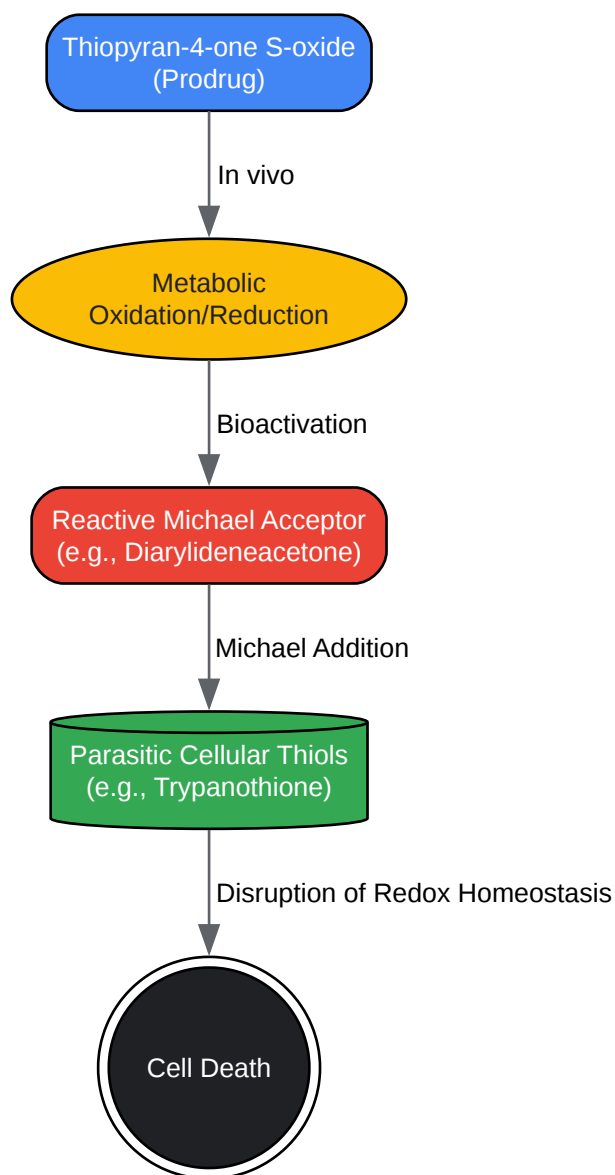
- Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath with stirring.
- Add a solution of m-CPBA (approximately 1.0-1.1 equivalents) in dichloromethane dropwise to the cooled solution. The stoichiometry is critical to favor the formation of the sulfoxide over the sulfone.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude **Tetrahydro-4H-thiopyran-4-one 1-oxide**.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Signaling Pathways and Experimental Workflows

While specific signaling pathways involving **Tetrahydro-4H-thiopyran-4-one 1-oxide** are not extensively documented, its role as a potential prodrug in anti-kinetoplastidal therapy provides a logical framework for its mechanism of action.<sup>[1]</sup> The sulfoxide can be considered a masked form of a more reactive species.

#### Prodrug Bioactivation Pathway

The following diagram illustrates a plausible bioactivation pathway for derivatives of **Tetrahydro-4H-thiopyran-4-one 1-oxide** in an anti-parasitic context. The core concept is that the less toxic sulfoxide prodrug is metabolized in the target parasite to a more reactive species that can engage with cellular targets.

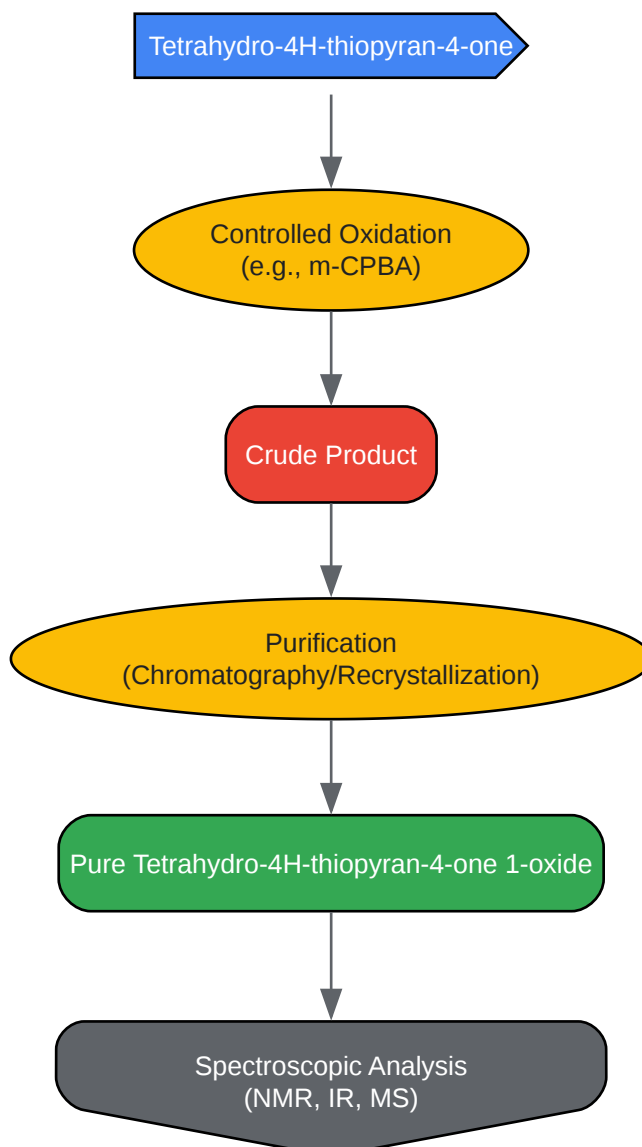


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Caption: Proposed bioactivation of a thiopyran-4-one S-oxide prodrug.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of **Tetrahydro-4H-thiopyran-4-one 1-oxide**.



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Caption: General workflow for the synthesis and analysis.

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## References

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- 2. Full text of "EPA/NIH mass spectral data base : volume 1. molecular weights 30-186" [archive.org]
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